2-(Dicyclohexylamino)-ethanol borate
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Overview
Description
2-(Dicyclohexylamino)-ethanol borate is a boron-containing compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a borate group attached to a 2-(dicyclohexylamino)-ethanol moiety, which imparts specific reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylamino)-ethanol borate typically involves the reaction of 2-(dicyclohexylamino)-ethanol with a boron-containing reagent under controlled conditions. One common method is the reaction of 2-(dicyclohexylamino)-ethanol with boric acid or boron trihalides in an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion and formation of the borate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylamino)-ethanol borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate group to other boron-containing species.
Substitution: The borate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with higher oxidation states, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
2-(Dicyclohexylamino)-ethanol borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s borate group can interact with biological molecules, making it useful in biochemical studies and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of boron-based pharmaceuticals.
Industry: It is used in the production of advanced materials, such as borate glasses and ceramics, which have unique properties and applications in various industries.
Mechanism of Action
The mechanism of action of 2-(Dicyclohexylamino)-ethanol borate involves its interaction with molecular targets through the borate group. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, or structural modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethoxydiphenyl borate: Known for its use in biochemical research, particularly in the study of calcium channels.
Borate esters: A broad class of compounds with varying structures and applications in organic synthesis and materials science.
Uniqueness
2-(Dicyclohexylamino)-ethanol borate is unique due to its specific structure, which combines the properties of a borate group with the dicyclohexylamino-ethanol moiety. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
7539-58-4 |
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Molecular Formula |
C42H78BN3O3 |
Molecular Weight |
683.9 g/mol |
IUPAC Name |
tris[2-(dicyclohexylamino)ethyl] borate |
InChI |
InChI=1S/C42H78BN3O3/c1-7-19-37(20-8-1)44(38-21-9-2-10-22-38)31-34-47-43(48-35-32-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)49-36-33-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h37-42H,1-36H2 |
InChI Key |
CLLRNFFLFVAFFV-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCN(C1CCCCC1)C2CCCCC2)(OCCN(C3CCCCC3)C4CCCCC4)OCCN(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
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